molecular formula C16H12FN3OS B2405323 N-(4-fluorophenyl)-4-methyl-2-(2-pyridinyl)-1,3-thiazole-5-carboxamide CAS No. 400079-00-7

N-(4-fluorophenyl)-4-methyl-2-(2-pyridinyl)-1,3-thiazole-5-carboxamide

Cat. No.: B2405323
CAS No.: 400079-00-7
M. Wt: 313.35
InChI Key: QGLXALAOQMEHPC-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-4-methyl-2-(2-pyridinyl)-1,3-thiazole-5-carboxamide is a heterocyclic compound that features a thiazole ring, a pyridine ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-4-methyl-2-(2-pyridinyl)-1,3-thiazole-5-carboxamide typically involves the formation of the thiazole ring followed by the introduction of the fluorophenyl and pyridinyl groups. One common method involves the cyclization of appropriate precursors under basic conditions. For example, the reaction of 2-aminothiazole with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of microwave-assisted synthesis can significantly reduce reaction times and increase efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-4-methyl-2-(2-pyridinyl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-4-methyl-2-(2-pyridinyl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. For example, it could act as an inhibitor of phosphodiesterase enzymes, which play a role in various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-fluorophenyl)-4-methyl-2-(2-pyridinyl)-1,3-thiazole-5-carboxamide is unique due to the presence of the thiazole ring, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific interactions with biological targets or unique electronic characteristics .

Properties

IUPAC Name

N-(4-fluorophenyl)-4-methyl-2-pyridin-2-yl-1,3-thiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3OS/c1-10-14(15(21)20-12-7-5-11(17)6-8-12)22-16(19-10)13-4-2-3-9-18-13/h2-9H,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGLXALAOQMEHPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=N2)C(=O)NC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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